REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O:10][CH3:11])=[O:9].[OH-:12].[Na+]>C(O)CCC>[NH:2]1[C:3]2[CH:7]=[CH:6][S:5][C:4]=2[C:8](=[O:9])[O:10][C:11]1=[O:12] |f:0.1,2.3|
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Name
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|
Quantity
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175 g
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Type
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reactant
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Smiles
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Cl.NC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
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77 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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1.8 L
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Type
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solvent
|
Smiles
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C(CCC)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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under reflux for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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After concentration of the resulting suspension on a rotary evaporator
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Type
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ADDITION
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Details
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the mixture of sodium 3-amino-2-thiophenecarboxylate and sodium chloride
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Type
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ADDITION
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Details
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For this purpose, the mixture is treated with 800 ml of water, 280 ml of concentrated hydrochloric acid and 230 ml of tetrahydrofuran
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Type
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CUSTOM
|
Details
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is conducted through for 15 minutes
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Duration
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15 min
|
Type
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FILTRATION
|
Details
|
The separated solid material is filtered off under suction
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried
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Reaction Time |
2.5 h |
Name
|
|
Type
|
product
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Smiles
|
N1C(OC(C2=C1C=CS2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |